3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a dimethylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid typically involves the introduction of the difluorocyclohexyl group onto a suitable precursor. One common method involves the reaction of 4,4-difluorocyclohexylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorocyclohexyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid exerts its effects depends on its interactions with molecular targets. The difluorocyclohexyl group may interact with specific enzymes or receptors, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid
- 3-(4,4-Difluorocyclohexyl)-2-fluoropropanoic acid
Uniqueness
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid is unique due to its specific structural features, such as the presence of both difluorocyclohexyl and dimethylpropanoic acid groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O2/c1-10(2,9(14)15)7-8-3-5-11(12,13)6-4-8/h8H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUXNUNPAZIPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC(CC1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.